2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride
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Overview
Description
2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N2O. It is a derivative of ethanolamine and is characterized by the presence of both methyl and amino groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride typically involves the reaction of ethanolamine with methylating agents such as methyl iodide or methyl chloride. The process can be summarized in the following steps:
Methylation of Ethanolamine: Ethanolamine reacts with methyl iodide or methyl chloride to form N-methyl ethanolamine.
Further Methylation: N-methyl ethanolamine is then reacted with additional methylating agents to form N,N-dimethyl ethanolamine.
Formation of Dihydrochloride Salt: The final product is obtained by reacting N,N-dimethyl ethanolamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting the activity of specific enzymes and altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: A simpler analog with similar chemical properties.
N,N-Dimethylaminoethanol: Another related compound with additional methyl groups.
2-(Dimethylamino)ethanol: Similar in structure but with different functional groups.
Uniqueness
2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride is unique due to its specific combination of methyl and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial chemicals.
Properties
IUPAC Name |
2-[methyl-[2-(methylamino)ethyl]amino]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-7-3-4-8(2)5-6-9;;/h7,9H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDJODYNGXCAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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